3-(Hexylthio)-2-methylpropanoic acid ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexylthio)-2-methylpropanoic acid ammonium salt is a quaternary ammonium compound. Quaternary ammonium compounds are known for their cationic nature and are widely used in various applications due to their unique physicochemical properties. This particular compound features a hexylthio group attached to a 2-methylpropanoic acid backbone, forming an ammonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylthio)-2-methylpropanoic acid ammonium salt typically involves the alkylation of a tertiary amine with a halocarbon. The process can be summarized as follows:
Starting Materials: The synthesis begins with 2-methylpropanoic acid and hexylthiol.
Reaction: The hexylthiol is reacted with 2-methylpropanoic acid under controlled conditions to form the intermediate compound.
Quaternization: The intermediate is then quaternized using an appropriate alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of quaternary ammonium salts often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common methods include:
Batch Process: Reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation.
Continuous Process: Reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Hexylthio)-2-methylpropanoic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can react with the ammonium group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
3-(Hexylthio)-2-methylpropanoic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its cationic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and surfactants.
Mechanism of Action
The mechanism of action of 3-(Hexylthio)-2-methylpropanoic acid ammonium salt involves its interaction with cell membranes. The cationic ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium chloride: Another quaternary ammonium compound with similar cationic properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in surfactants and detergents.
Uniqueness
3-(Hexylthio)-2-methylpropanoic acid ammonium salt is unique due to the presence of the hexylthio group, which imparts specific physicochemical properties. This makes it particularly effective in applications requiring strong interactions with hydrophobic surfaces.
Properties
CAS No. |
126740-37-2 |
---|---|
Molecular Formula |
C10H23NO2S |
Molecular Weight |
221.36 g/mol |
IUPAC Name |
azanium;3-hexylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H20O2S.H3N/c1-3-4-5-6-7-13-8-9(2)10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);1H3 |
InChI Key |
APLQFMZCSHMBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC(C)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.